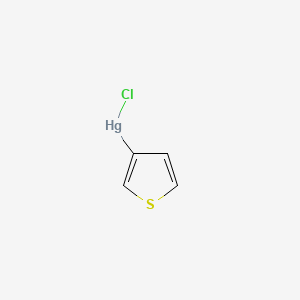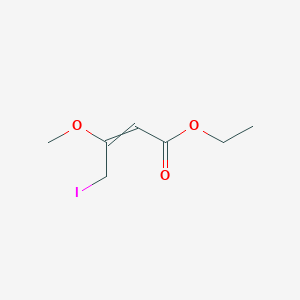
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of an ethyl ester group attached to a 2-butenoic acid backbone, with additional substituents of iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester typically involves the esterification of 2-butenoic acid derivatives. One common method is the reaction of 4-iodo-3-methoxy-2-butenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the iodine and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, ethyl ester: Similar in structure but with a methyl group instead of iodine and methoxy groups.
2-Butenoic acid, 3-amino-, ethyl ester: Contains an amino group instead of iodine and methoxy groups.
2-Butenoic acid, 3-[(ethylamino)methoxyphosphinothioyl]oxy]-, 1-methylethyl ester: A more complex derivative with additional functional groups.
Uniqueness
The uniqueness of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester lies in its specific substituents, which confer distinct chemical properties and reactivity. The presence of the iodine atom can enhance its utility in radiolabeling studies, while the methoxy group can influence its solubility and interaction with biological targets.
Properties
CAS No. |
76799-49-0 |
|---|---|
Molecular Formula |
C7H11IO3 |
Molecular Weight |
270.06 g/mol |
IUPAC Name |
ethyl 4-iodo-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H11IO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3 |
InChI Key |
GHMKNWIXBKZEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


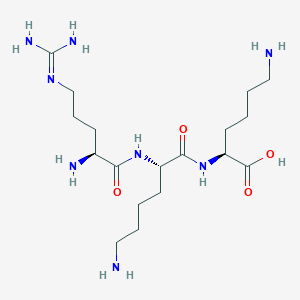
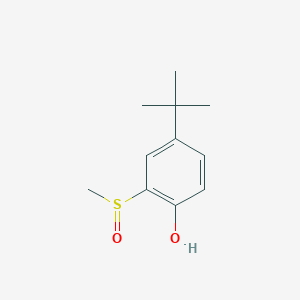
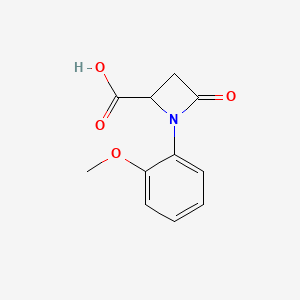
![Phenol, 2-[[(2-furanylmethyl)imino]methyl]-](/img/structure/B14449255.png)

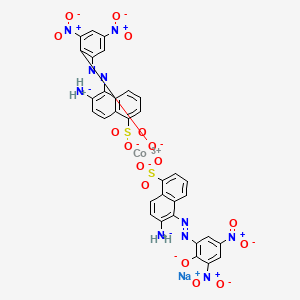

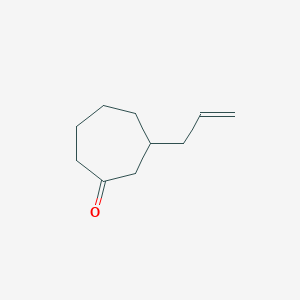
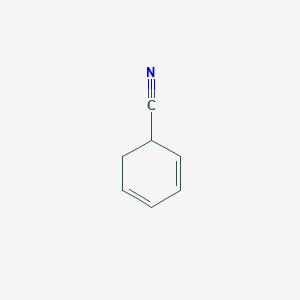
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
